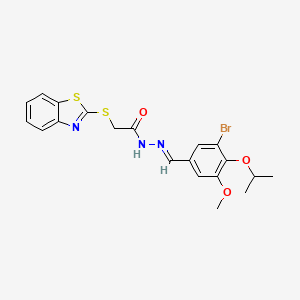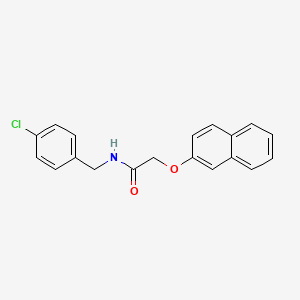![molecular formula C15H14ClFN2O3S2 B5886085 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to downstream inhibition of the BCR signaling pathway, including the activation of AKT, ERK, and NF-κB. Inhibition of these pathways results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit their proliferation and migration. In addition, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been shown to modulate the activity of other immune cells, such as T-cells and natural killer (NK) cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. In addition, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is its potential to induce resistance in B-cells, which may limit its long-term efficacy.
Zukünftige Richtungen
Future research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine could focus on several areas, including combination therapy with other targeted agents or chemotherapy, investigation of resistance mechanisms, and evaluation of its efficacy in other B-cell malignancies. In addition, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical utility of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine.
Synthesemethoden
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. This intermediate is then reacted with piperazine to form 1-[(5-chloro-2-thienyl)sulfonyl]piperazine. The final step involves the reaction of 1-[(5-chloro-2-thienyl)sulfonyl]piperazine with 4-fluorobenzoyl chloride to form 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has potent anti-tumor activity in xenograft models of CLL and NHL.
Eigenschaften
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-5-6-14(23-13)24(21,22)19-9-7-18(8-10-19)15(20)11-1-3-12(17)4-2-11/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVSQXPVMWLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)


![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)


![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
